2-(2-Chloro-4-fluorophenoxy)propanoyl chloride
Overview
Description
2-(2-Chloro-4-fluorophenoxy)propanoyl chloride is an organic compound with the molecular formula C9H7Cl2FO2. It is a chlorinated and fluorinated derivative of propanoyl chloride, characterized by the presence of a phenoxy group substituted with chlorine and fluorine atoms. This compound is used in various chemical reactions and has applications in scientific research and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloro-4-fluorophenoxy)propanoyl chloride typically involves the reaction of 2-(2-chloro-4-fluorophenoxy)propanoic acid with thionyl chloride (SOCl2). The reaction is carried out under reflux conditions, where the acid is converted to the corresponding acyl chloride .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated systems and controlled environments ensures the efficient and safe production of this compound .
Chemical Reactions Analysis
Types of Reactions
2-(2-Chloro-4-fluorophenoxy)propanoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The acyl chloride group can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water, the compound can hydrolyze to form 2-(2-chloro-4-fluorophenoxy)propanoic acid.
Common Reagents and Conditions
Thionyl Chloride (SOCl2): Used for the conversion of carboxylic acids to acyl chlorides.
Nucleophiles: Such as amines, alcohols, and thiols for substitution reactions.
Major Products Formed
Amides: Formed from the reaction with amines.
Esters: Formed from the reaction with alcohols.
Thioesters: Formed from the reaction with thiols.
Scientific Research Applications
2-(2-Chloro-4-fluorophenoxy)propanoyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Investigated for potential pharmaceutical applications.
Industry: Utilized in the production of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 2-(2-Chloro-4-fluorophenoxy)propanoyl chloride involves its reactivity as an acylating agent. The compound reacts with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is primarily due to the electrophilic nature of the acyl chloride group, which facilitates nucleophilic attack .
Comparison with Similar Compounds
Similar Compounds
2-(2-Chloro-4-fluorophenoxy)propanoic acid: The parent acid of the acyl chloride.
2-Chloro-4-fluorophenoxyacetic acid: A structurally related compound with similar functional groups.
Uniqueness
2-(2-Chloro-4-fluorophenoxy)propanoyl chloride is unique due to its specific combination of chlorine and fluorine substituents on the phenoxy group, which imparts distinct reactivity and properties compared to other acyl chlorides .
Properties
IUPAC Name |
2-(2-chloro-4-fluorophenoxy)propanoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl2FO2/c1-5(9(11)13)14-8-3-2-6(12)4-7(8)10/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATCGXBUVEUKHDO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)Cl)OC1=C(C=C(C=C1)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl2FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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